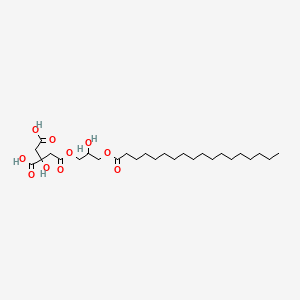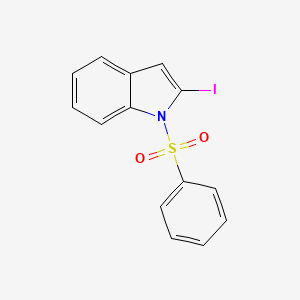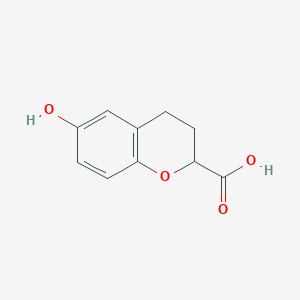
6-hydroxychroman-2-carboxylic Acid
概要
説明
6-Hydroxychroman-2-carboxylic acid (referred to as 6-HCA) is a chemical compound belonging to the class of chroman derivatives. It is characterized by a chroman ring system with a hydroxyl group at position 6 and a carboxylic acid group at position 2. The compound exhibits antioxidant properties and has been studied for its potential health benefits.
Synthesis Analysis
Two primary synthetic routes have been developed for 6-HCA:
- Chemical Synthesis : Researchers have successfully synthesized 6-HCA using various methods, including cyclization reactions and functional group transformations. These approaches allow controlled modification of substituents on the chroman ring.
- Biological Synthesis : Some microorganisms and enzymatic processes can produce 6-HCA naturally. Exploring biocatalytic pathways may offer sustainable and environmentally friendly routes for its production.
Molecular Structure Analysis
The molecular formula of 6-HCA is C~10~H~10~O~4~ , and its structural formula is as follows:
HO
|
H - C - C - C - C - COOH
| |
H OH
The chroman ring system consists of a six-membered ring with an oxygen atom bridging positions 1 and 4. The hydroxyl group at position 6 contributes to its antioxidant activity.
Chemical Reactions Analysis
6-HCA participates in various chemical reactions:
- Esterification : The carboxylic acid group can react with alcohols to form esters.
- Oxidation : The hydroxyl group makes it susceptible to oxidation reactions, leading to the formation of quinones or other derivatives.
- Substitution Reactions : Substituents on the chroman ring can undergo nucleophilic or electrophilic substitutions.
Physical And Chemical Properties Analysis
- Solubility : 6-HCA is sparingly soluble in water but dissolves readily in organic solvents.
- Melting Point : The compound typically melts around 150°C .
- Stability : It is stable under normal conditions but may degrade upon exposure to heat, light, or strong acids.
科学的研究の応用
Antioxidant Properties 6-Hydroxychroman-2-carboxylic acids have been identified as effective antioxidants in animal fats, vegetable oils, and emulsion systems. They exhibit activities comparable to commercial antioxidants, especially the tetramethyl compound in this series (Scott et al., 1974).
Application in Liquid Crystals Chiral 2-methylchroman-2-carboxylic acid derivatives, closely related to 6-hydroxychroman-2-carboxylic acid, are used as chiral dopants for nematic liquid crystals. Their structural features are crucial for the helical twisting power of the liquid crystals (Shitara et al., 2000).
Study on Oxidation Mechanisms 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, a model for α-tocopherol, has been studied for its oxidation by a xanthine-xanthine oxidase system, indicating its interaction with superoxide anion, which is significant for understanding oxidation processes in biological systems (Nishikimi & Machlin, 1975).
Biomedical Imaging Applications The compound's derivatives have been synthesized for potential applications in biomedical studies using magnetic-resonance imaging (MRI), particularly those involving antioxidant potential (Yushkova et al., 2013).
Metabolic Pathway Studies 6-Hydroxychroman-2-carboxylic acid derivatives are significant for understanding the metabolic pathways of vitamin E, as shown by the study of its urinary metabolite in humans and animals (Schultz et al., 1997).
Synthesis Methods and Industrial Application Methods for synthesizing various derivatives of 6-hydroxychroman-2-carboxylic acid have been developed, which are suitable for industrial applications due to their efficiency and high yield (Chun, 2011).
Antilipidemic Activity Derivatives of 6-hydroxychroman-2-carboxylic acid have been studied for their antilipidemic properties in various rat models, contributing to the understanding of lipid metabolism and potential therapeutic applications (Cavestri et al., 2006).
Electrochemical Studies The electrochemical oxidation of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox) has been investigated, providing insights into the chemical's behavior and potential applications in electrochemistry (Malyszko & Mechanik, 2004).
Nuclear Factor-kB Inhibition Certain derivatives have been found to inhibit nuclear factor-KB activity, which is relevant in the context of inflammation and immune response studies (Kwak et al., 2007).
Ion Transport Studies The compound has been used in studies related to ion transport through liquid membranes, shedding light on its potential use in ionophore-based applications (Yamaguchi et al., 1988).
Safety And Hazards
- Toxicity : 6-HCA is generally considered safe, but toxicity studies are essential to establish safe dosage levels.
- Handling Precautions : Standard laboratory safety practices should be followed during handling and synthesis.
- Environmental Impact : Assessing its environmental persistence and impact is crucial.
将来の方向性
- Biomedical Applications : Investigate 6-HCA’s potential as a therapeutic agent, especially in the context of oxidative stress-related diseases.
- Green Synthesis : Explore eco-friendly methods for large-scale production.
- Formulation : Develop delivery systems (e.g., nanoparticles) to enhance bioavailability.
特性
IUPAC Name |
6-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9,11H,1,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPFJOJFTVSOOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)OC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465409 | |
| Record name | 6-hydroxychroman-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxychroman-2-carboxylic Acid | |
CAS RN |
81498-19-3 | |
| Record name | 6-hydroxychroman-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

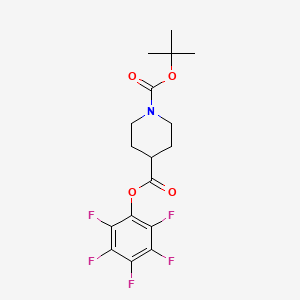
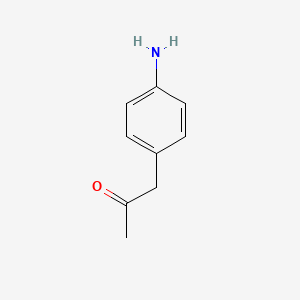
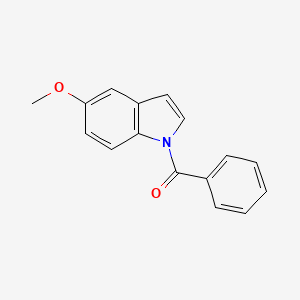
![Benzene, [(nitromethyl)thio]-](/img/structure/B1625305.png)
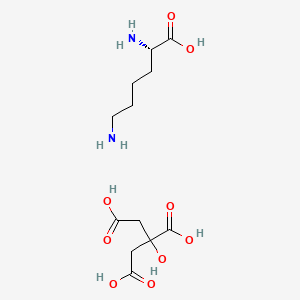
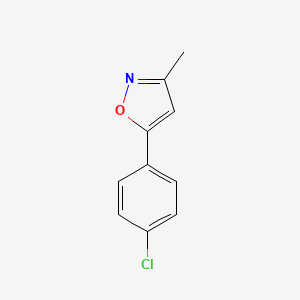
![6-Oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1625310.png)
![[5,5']BI[Benzo[1,3]dioxolyl]](/img/structure/B1625312.png)
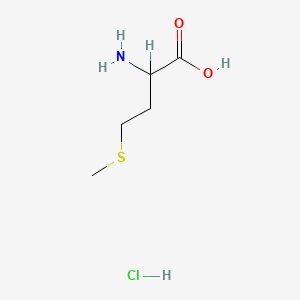
![(R)-1-(1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1625315.png)
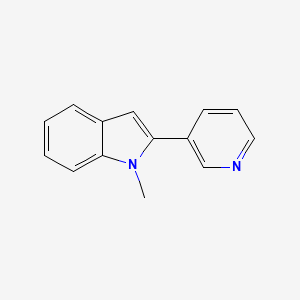
![6-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoxaline](/img/structure/B1625318.png)
